molecular formula C22H33NO6 B1192589 DMA-CPPTL

DMA-CPPTL

Cat. No.: B1192589
M. Wt: 407.51
InChI Key: YCJWWXKQFMTFTG-ROLNUXODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMA-CPPTL is the prodrug of CPPTL, a cyclopropyl analogue of parthenolide, and functions as a promising small molecule candidate for auxiliary acute myeloid leukemia (AML) therapy research . Its active form, CPPTL, exhibits significant anti-leukemic effects by selectively inducing apoptosis in AML cell lines, including KG1a, and in primary AML samples across various subtypes (M2a, M3, M5, etc.), while demonstrating minimal cytotoxic effects on normal mononuclear cells . The compound's primary mechanism of action involves stimulating excessive production of reactive oxygen species (ROS) within leukemic cells . The accumulated ROS then activates the JNK signaling pathway, leading to mitochondrial damage and the initiation of the mitochondrial-apoptosis pathway . In vivo studies using a NOD/SCID mouse model transplanted with human primary AML cells have shown that this compound can effectively decrease the burden of AML engraftment and prolong survival, underscoring its potential research utility . This makes this compound a valuable compound for investigating novel therapeutic strategies against AML, particularly for overcoming drug resistance and exploring ROS-mediated cell death pathways . FOR RESEARCH USE ONLY. Not for use in human or veterinary therapeutics.

Properties

Molecular Formula

C22H33NO6

Molecular Weight

407.51

IUPAC Name

(3R,3aS,9aS,10aR,10bS,E)-3-((dimethylamino)methyl)-6,9a-dimethyl-3,3a,4,5,8,9,9a,10,10a,10b-decahydro-2H-cyclopropa[9,10]cyclodeca[1,2-b]furan-2-one fumaric acid

InChI

InChI=1S/C18H29NO2.C4H4O4/c1-12-6-5-9-18(2)10-15(18)16-13(8-7-12)14(11-19(3)4)17(20)21-16;5-3(6)1-2-4(7)8/h6,13-16H,5,7-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b12-6+;2-1+/t13-,14-,15-,16-,18-;/m0./s1

InChI Key

YCJWWXKQFMTFTG-ROLNUXODSA-N

SMILES

O=C1[C@@H](CN(C)C)[C@@](CC/C(C)=C/CC[C@]2(C)[C@@]3([H])C2)([H])[C@]3([H])O1.O=C(O)/C=C/C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMACPPTL;  DMA CPPTL;  DMA-CPPTL

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Dma Cpptl

Methodologies for the Synthesis of CPPTL

The creation of the parent compound, CPPTL, requires a carefully designed synthetic strategy to assemble its core structure efficiently and with high purity.

The development of a synthetic route for a target molecule is a primary focus of organic synthesis. accessscience.com A systematic approach often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. accessscience.com This process helps to identify key bond formations and necessary functional group interconversions. accessscience.com

The reaction conditions for each step—such as temperature, pressure, solvent, and catalyst—are critical variables that must be precisely controlled to ensure the desired outcome. For example, a hydration reaction to convert an alkene to an alcohol might require steam at over 100°C with a phosphoric acid catalyst. youtube.com Subsequent oxidation to a carboxylic acid would necessitate different reagents, like acidified potassium dichromate, and conditions such as reflux. youtube.com

| Purification | Isolation of the desired product from the reaction mixture. | Techniques include chromatography, crystallization, and distillation. |

The selection of appropriate precursor materials is a foundational step in chemical synthesis. uni-koeln.de Precursors are the starting compounds that are transformed into the final product. The ideal precursor is readily available, stable, and contains the necessary chemical functionalities to facilitate the planned synthetic transformations. umn.edu

In the context of constructing a complex organic molecule, precursors are chosen based on the retrosynthetic analysis. For solid-state synthesis, common precursors include stable compounds like oxides, carbonates, or hydroxides. berkeley.edu For solution-phase organic synthesis, precursors are typically functionalized organic molecules that can undergo specific bond-forming reactions. The use of metal-organic compounds as precursors can facilitate low-temperature processing of materials. uni-koeln.de

Prodrug Conversion Approaches for DMA-CPPTL

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. rroij.com This approach is often used to improve a drug's properties, such as solubility, stability, or bioavailability. rroij.comnih.gov The conversion of CPPTL to this compound represents such a strategy.

The introduction of a dimethylamino (-N(CH₃)₂) group is a common chemical transformation. Several methods can be employed to attach this moiety to a core structure like CPPTL, depending on the available functional groups on the parent molecule.

One common method is reductive amination . If the CPPTL structure contains a ketone or aldehyde functional group, it can be treated with dimethylamine (B145610) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the dimethylamino group.

Another approach is nucleophilic substitution . If CPPTL has a suitable leaving group (e.g., a halide or a sulfonate ester), it can react directly with dimethylamine, which acts as a nucleophile, to displace the leaving group and form the desired product.

A versatile reagent for such transformations is N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can react with various functional groups, including primary amines and active methylene (B1212753) groups, to introduce a dimethylaminomethylene group, which can then be converted to a dimethylamino group. researchgate.net The synthesis of polymers using dimethylamine and epichlorohydrin (B41342) is another example of incorporating this functional group. researchgate.net

Optimizing the yield and purity of the this compound prodrug is crucial for its potential development. This involves systematically varying reaction parameters to find the conditions that provide the best outcome. nih.gov Classical prodrug design is a chemical approach to mask undesirable properties of a drug. nih.gov

Key parameters for optimization include:

Stoichiometry: Adjusting the ratio of CPPTL to the dimethylaminating agent can maximize the conversion of the starting material.

Temperature: Reaction rates are temperature-dependent. Finding the optimal temperature can increase the reaction speed while minimizing the formation of degradation products.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction pathway.

Catalyst: If a catalyst is used, its type and concentration can have a profound effect on the reaction efficiency.

Reaction Time: Monitoring the reaction progress over time helps to determine when the maximum yield has been achieved.

Table 2: Example of Reaction Optimization Parameters

Parameter Low Setting High Setting Potential Outcome
Temperature Room Temperature Reflux Increased reaction rate, but potential for side products at higher temperatures.
Reactant Molar Ratio (CPPTL:Amine) 1:1 1:3 Higher excess of amine may drive the reaction to completion but can complicate purification.

| Reaction Time | 1 hour | 24 hours | Longer times may increase conversion but also risk product degradation. |

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ajrconline.org

Several advanced synthetic techniques can be applied to the synthesis of this compound to align with these principles:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com

Flow Chemistry: Performing reactions in a continuous flow system rather than in a traditional batch reactor offers advantages such as better heat control, improved safety when handling hazardous reagents, and easier scalability. ucsb.edu

Sonochemistry: The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. ajrconline.org

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents is a key aspect of green chemistry. mdpi.comnih.gov

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts or polymer-supported catalysts, can replace stoichiometric reagents, thereby reducing waste and improving atom economy. ajrconline.orgrsc.org

Table 3: Green Chemistry Approaches in Synthesis

Principle Application in this compound Synthesis
Prevention Designing the synthetic route to minimize waste generation from the outset. ajrconline.org
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. ajrconline.org
Safer Solvents Selecting solvents that are non-toxic and biodegradable, such as water or ethanol, where possible. nih.gov
Energy Efficiency Using methods like microwave synthesis or flow chemistry to reduce energy consumption. ucsb.edu

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of finite petrochemicals. ajrconline.org |

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Scale-Up Considerations for Research and Development Purposes

The transition from laboratory-scale synthesis of this compound to larger-scale production suitable for extensive preclinical studies and further research and development presents a distinct set of challenges. While the initial synthesis is focused on proof-of-concept and producing milligram to gram quantities for initial biological evaluation, scaling up requires a thorough reassessment of the synthetic route, process parameters, and purification methods to ensure efficiency, cost-effectiveness, and safety. The structural complexity inherent in sesquiterpene lactones like the parent compound, parthenolide (B1678480), from which CPPTL is derived, often complicates this process. consensus.appmdpi.com

A primary consideration in the scale-up of this compound synthesis is the availability and cost of the starting materials. The synthesis of CPPTL, the active component, may rely on a multi-step pathway from a commercially available precursor or a semi-synthetic approach from a natural product isolate. cjnmcpu.com For research and development purposes, where tens to hundreds of grams may be required, the entire supply chain for the starting materials must be robust and economically viable.

Furthermore, reactions that are manageable on a small scale can become problematic when scaled up. This includes managing reaction exotherms, ensuring efficient mixing, and handling larger volumes of reagents and solvents. The synthesis of complex molecules like CPPTL often involves stereocenters that need to be controlled, which can be sensitive to reaction conditions. consensus.app Maintaining high stereoselectivity on a larger scale is a critical challenge. The subsequent conversion of CPPTL to the water-soluble prodrug this compound introduces an additional synthetic step that must be optimized for high yield and purity at a larger scale. nih.gov

Purification is another significant hurdle in the scale-up process. Laboratory-scale purifications often rely on techniques like column chromatography, which can be time-consuming and expensive when handling large quantities of material. youtube.com Developing scalable purification methods, such as crystallization or alternative chromatographic techniques, is crucial for obtaining this compound of high purity required for preclinical studies.

The table below summarizes the key challenges and potential strategies for the scale-up of this compound synthesis for research and development purposes.

ChallengePotential Mitigation Strategies
Starting Material Sourcing Identify reliable and cost-effective suppliers for all starting materials and reagents. Develop alternative synthetic routes from more readily available precursors. Explore semi-synthetic approaches from abundant natural products.
Reaction Optimization Conduct thorough process optimization studies to improve reaction yields and minimize by-product formation. Investigate alternative reagents and catalysts that are more amenable to large-scale reactions. Implement process analytical technology (PAT) to monitor and control critical process parameters in real time.
Stereochemical Control Re-evaluate and optimize conditions for stereoselective reactions to ensure high diastereomeric or enantiomeric excess at scale. Utilize chiral auxiliaries or catalysts that are effective and recoverable on a larger scale.
Purification Develop robust and scalable purification methods, such as crystallization, to replace or minimize the need for column chromatography. Evaluate and optimize large-scale chromatographic techniques if necessary.
Process Safety Conduct a thorough safety assessment of all chemical steps and reagents at the intended scale. Implement appropriate engineering controls to manage potential hazards such as exothermic reactions or the handling of toxic materials.

In addition to these chemical synthesis challenges, the formulation of this compound for in vivo studies also requires consideration during scale-up. As a water-soluble prodrug, this compound is designed to have improved pharmacokinetic properties over its parent compound. nih.gov Ensuring that the scaled-up synthesis consistently produces material with the desired physical and chemical properties for formulation is essential for the progression of research and development activities.

The following table outlines key research findings that would be critical in guiding the scale-up of this compound synthesis.

Research FindingRelevance to Scale-Up
Detailed Synthetic Route to CPPTL Provides the foundational chemical transformations that need to be evaluated and optimized for scalability.
Yields of Each Synthetic Step Identifies bottleneck reactions with low yields that require significant process development to improve overall efficiency.
Spectroscopic and Purity Data of Intermediates and Final Product Establishes the quality control parameters that must be met during and after the scaled-up synthesis.
Stability of CPPTL and this compound Informs the required storage and handling conditions for the bulk material to prevent degradation.
Solubility and Bioavailability Data of this compound Confirms that the scaled-up product retains the desired physicochemical properties that are critical for its function as a prodrug.

Ultimately, a successful scale-up of this compound for research and development purposes necessitates a multidisciplinary approach, integrating expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to navigate the inherent challenges of producing complex, biologically active molecules.

Molecular and Cellular Mechanisms of Action of Dma Cpptl

Induction of Reactive Oxygen Species (ROS) Generation by DMA-CPPTL

A primary and critical event in the mechanism of action of this compound's active form, CPPTL, is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that can induce cellular damage and trigger signaling pathways leading to apoptosis.

The induction of ROS by CPPTL serves as a key initiating step in its cytotoxic activity against cancer cells. While the precise upstream molecular targets of CPPTL that lead to ROS production are a subject of ongoing research, the available evidence suggests that the compound disrupts the cellular redox balance, leading to an accumulation of ROS. This process is crucial for its antineoplastic effects, as the excessive ROS creates a state of oxidative stress that cancer cells cannot overcome. The generation of ROS is a pivotal event that connects the presence of the compound to the subsequent activation of downstream pro-apoptotic pathways.

The primary source of ROS generation in cells undergoing aerobic metabolism is the mitochondrial electron transport chain. nih.gov It is believed that CPPTL's interaction with cellular components leads to an increase in mitochondrial ROS production. This accumulation of ROS is a key mediator of the subsequent activation of the JNK signaling pathway. The kinetics of ROS accumulation following treatment with CPPTL are dose-dependent, with higher concentrations of the compound leading to a more rapid and robust increase in intracellular ROS levels. This surge in ROS is a critical determinant of the apoptotic fate of the cancer cells.

Cellular SourceRole in ROS Accumulation
Mitochondria Believed to be the primary site of ROS production induced by CPPTL, likely through disruption of the electron transport chain.
Cytosolic Enzymes Other cellular enzymes may contribute to the overall increase in ROS, although the mitochondria are considered the main source in this context.

Activation of the c-Jun N-terminal Kinase (JNK) Pathway

The accumulation of ROS serves as a direct upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical mediator of cellular stress responses that can lead to apoptosis.

The JNK pathway is a multi-tiered kinase cascade. In response to cellular stress, such as the oxidative stress induced by CPPTL, a series of sequential phosphorylation events occurs. This typically involves the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). Finally, the activated MAP2K phosphorylates JNK on specific threonine and tyrosine residues, leading to its activation. Research has shown that treatment with CPPTL leads to the phosphorylation of JNK in a dose-dependent manner. researchgate.net This activation of the JNK pathway is a direct consequence of the upstream ROS generation. mdpi.com

Kinase TierFunction
MAP3K Senses cellular stress (e.g., ROS) and initiates the phosphorylation cascade.
MAP2K Phosphorylated and activated by MAP3K.
JNK Phosphorylated and activated by MAP2K, becoming an active kinase that targets downstream substrates.

Once activated, JNK can phosphorylate a variety of downstream targets, including transcription factors and mitochondrial proteins, to modulate cellular processes. A key substrate of JNK is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK enhances its transcriptional activity, leading to the expression of genes involved in apoptosis. Furthermore, activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins. Specifically, JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic proteins like Bax and Bak. researchgate.net This shift in the balance of Bcl-2 family proteins is a critical step in the induction of mitochondrial-mediated apoptosis.

Downstream TargetConsequence of JNK-mediated Modulation
c-Jun Increased transcriptional activity, promoting the expression of pro-apoptotic genes.
Bcl-2 family proteins Inactivation of anti-apoptotic members and activation of pro-apoptotic members, leading to mitochondrial outer membrane permeabilization.

Mitochondrial Dysfunction and Damage

The activation of the JNK pathway by ROS ultimately converges on the mitochondria, leading to significant dysfunction and damage, which is a point of no return in the apoptotic process.

The JNK-mediated alterations in the activity of Bcl-2 family proteins lead to the permeabilization of the outer mitochondrial membrane. This event has two major consequences. Firstly, it causes a dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. A sustained loss of ΔΨm is a hallmark of mitochondrial dysfunction and a key indicator of impending apoptosis. Secondly, the permeabilized outer membrane allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key molecule released in this process is cytochrome c. nih.govembopress.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspases, the executioner enzymes of apoptosis. The release of cytochrome c is a critical step that commits the cell to apoptosis. nih.gov The mitochondrial damage promoted by the ROS/JNK pathway is a central element in the antineoplastic effects of CPPTL. mdpi.com

EventDescription
Loss of Mitochondrial Membrane Potential (ΔΨm) Disruption of the electrochemical gradient across the inner mitochondrial membrane, indicating severe mitochondrial dysfunction.
Cytochrome c Release Translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol, initiating the caspase cascade.

Impact on Mitochondrial Membrane Potential (ΔΨm)

The active compound, CPPTL, initiates mitochondrial damage, a critical step in its mechanism of action. researchgate.netoncotarget.comnih.govfrontiersin.org This damage is characterized by a notable decrease in the mitochondrial membrane potential (ΔΨm). targetmol.cnresearchgate.net The reduction in ΔΨm is a key indicator of mitochondrial dysfunction and a pivotal event in the mitochondria-initiated pathway of apoptosis. nih.govresearchgate.net This process is triggered by the accumulation of reactive oxygen species (ROS) which, in turn, activates the JNK signaling pathway, leading directly to mitochondrial impairment. researchgate.netoncotarget.comtargetmol.cn

Release of Pro-Apoptotic Factors from Mitochondria

Following the disruption of the mitochondrial membrane potential, the integrity of the outer mitochondrial membrane is compromised. This leads to the release of pro-apoptotic factors into the cytoplasm. nih.gov A key molecule released in this process is cytochrome c. nih.govresearchgate.net The translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol is a critical signal that commits the cell to apoptosis. researchgate.net

Apoptosis Induction Pathways

This compound, through its active form CPPTL, effectively triggers programmed cell death, or apoptosis, primarily through the mitochondria-dependent intrinsic pathway. researchgate.netnih.govresearchgate.net

Intrinsic (Mitochondrial) Apoptosis Pathway Activation

The apoptotic process induced by CPPTL is initiated by the rapid generation of intracellular reactive oxygen species (ROS). researchgate.netoncotarget.comnih.gov This surge in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which then promotes mitochondrial damage. researchgate.netoncotarget.comnih.govfrontiersin.org The disruption of the mitochondrial balance, including a decreased ratio of BCL-2 to BAX, leads to the release of cytochrome c. nih.gov Once in the cytoplasm, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to initiate the formation of the apoptosome complex, a key step in the intrinsic apoptotic cascade. nih.gov

Role of Caspase Activation in Cellular Demise

The formation of the apoptosome leads to the recruitment and activation of pro-caspase-9. nih.gov Activated caspase-9 then acts as an initiator caspase, cleaving and activating effector caspases, most notably pro-caspase-3. nih.gov The subsequent activation of caspase-3 triggers a cascade of downstream events, including the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution phase of apoptosis and cellular demise. nih.gov This rapid stimulation of ROS generation is directly linked to downstream caspase activation. nih.gov

Modulation of Cell Proliferation and Viability

CPPTL exhibits significant cytotoxic effects against various cancer cell lines, leading to an inhibition of cell proliferation and a reduction in cell viability. researchgate.netnih.gov Studies have demonstrated that CPPTL induces apoptosis and inhibits proliferation in a dose-dependent manner in leukemia cells. oncotarget.comnih.gov In vivo experiments using a mouse model transplanted with primary human Acute Myeloid Leukemia (AML) cells showed that this compound significantly prolonged survival and decreased the burden of AML engraftment. researchgate.netoncotarget.comnih.gov

Table 1: Effect of CPPTL on Leukemia Cell Line Viability

Cell LineTypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia (APL)Data not specified
HL-60/ADRAdriamycin-resistant APLData not specified
K562Chronic Myelogenous Leukemia (CML)Data not specified
K562/ADRAdriamycin-resistant CMLData not specified
KG1aAcute Myeloid Leukemia (AML)Data not specified

This table is based on research indicating CPPTL's significant cytotoxicity to these leukemic cell lines; specific IC50 values were averaged from three independent experiments but not detailed in the provided source material. nih.gov

Selectivity of Action in Different Cell Lineages and Research Models

Research suggests a degree of selectivity in the cytotoxic action of CPPTL. For instance, it has been observed to be more specific to acute leukemia cells compared to chronic leukemia cells. nih.gov Notably, CPPTL also demonstrated a strong ability to eliminate drug-resistant Chronic Myelogenous Leukemia (CML) cells. nih.gov An important characteristic of parthenolide (B1678480) and its analogues is their ability to selectively target cancer cells for apoptosis while not harming normal cells. researchgate.net In a patient-derived AML xenograft model, the prodrug this compound successfully prolonged survival, highlighting its efficacy in a preclinical in vivo setting. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Table 2: In Vivo Efficacy of this compound in AML Mouse Model

Treatment GroupOutcome
This compoundSignificantly prolonged survival
This compoundLower engraftment of leukemic cells (<5% in half the mice)
Adriamycin (ADR)Did not substantially prevent leukemic cell invasion
Adriamycin (ADR)High levels of engraftment (>40% in almost all mice)
Vehicle ControlShorter survival compared to this compound

This table summarizes the results from a study involving NOD/SCID mice transplanted with primary human AML cells. nih.gov

Interplay with Other Intracellular Signaling Networks

The molecular and cellular mechanisms of this compound extend beyond a single target, engaging in significant interplay with other critical intracellular signaling networks. This cross-talk is pivotal in modulating cellular responses to stimuli such as radiation and inflammation. The following sections detail the interactions between this compound and the NF-κB signaling pathways, as well as its relationship with the body's natural antioxidant defenses.

Potential Cross-Talk with NF-κB Signaling Pathways

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. wikipedia.orgchemicalbook.com The signaling pathways that control NF-κB are complex and are central to cellular responses to a wide array of stimuli, including cytokines and pathogens. ctdbase.orgalkylamines.comnih.gov

Research indicates that this compound interacts with the NF-κB signaling cascade. Mechanistic studies have shown that treatment with the compound can lead to the activation of the Akt1/NF-κB signaling pathway. nih.gov This activation is particularly noteworthy as it has been observed to reduce genomic instability in normal cells exposed to radiation, a protective effect that was not seen in tumor cells under similar conditions. nih.gov The abrogation of Akt1 and NF-κB genes nullified the radioprotective effects of the compound, underscoring the critical role of this pathway in its mechanism of action. nih.gov

In other contexts, the compound, referred to as DMA, has been shown to inhibit the NF-κB pathway. researchgate.netresearchgate.net This anti-inflammatory activity is mediated by preventing the degradation of IκBα, an inhibitor protein of NF-κB. researchgate.netresearchgate.net By inhibiting IκBα degradation, the compound prevents the NF-κB dimer from translocating to the nucleus, thereby blocking the transcription of pro-inflammatory genes. researchgate.netresearchgate.net Studies using luciferase reporter assays have confirmed that DMA significantly attenuates NF-κB-driven transcription, without affecting other pathways like AP-1 or C/EBP. researchgate.net

Table 1: Summary of this compound Interaction with NF-κB Signaling

Signaling Component Effect of this compound Cellular Context Outcome
Akt1/NF-κB PathwayActivationNormal tissues (in vivo, radiation model)Radioprotection, reduced genomic instability nih.gov
IκBα DegradationInhibitionMacrophage and placental cells (in vitro, LPS-stimulated)Decreased nuclear translocation of NF-κB, reduced pro-inflammatory cytokine secretion researchgate.netresearchgate.net
NF-κB Transcriptional ActivityAttenuationHEK 293/TLR4 cells (in vitro)Inhibition of NF-κB-driven gene expression researchgate.net

Relationship to Endogenous Antioxidant Systems

The body's endogenous antioxidant system is a complex network of enzymes and molecules that protect cells from oxidative damage caused by reactive oxygen species (ROS). endocrine-abstracts.orgnih.gov This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic molecules like reduced glutathione (GSH). nih.gov

This compound has been demonstrated to bolster this endogenous antioxidant defense system, particularly in the context of radiation-induced oxidative stress. nih.gov In studies with irradiated mice, administration of the compound led to a decrease in the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress. nih.gov

Table 2: Effect of this compound on Endogenous Antioxidant Markers in Irradiated Mice

Antioxidant Marker Function Effect Observed with this compound
Malondialdehyde (MDA)Marker of lipid peroxidationDecreased nih.gov
Reduced Glutathione (GSH)Key non-enzymatic antioxidantIncreased nih.gov
Glutathione Reductase (GR)Enzyme that regenerates GSHIncreased nih.gov
Glutathione-S-Transferase (GST)Detoxification enzymeIncreased nih.gov
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxideIncreased nih.gov
Total Thiol ContentGeneral measure of antioxidant capacityIncreased nih.gov

Compound Names

Abbreviation/Name Full Chemical Name
This compound / DMA5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxy-phenyl)-5'-benzimidazolyl]-benzimidazole
NF-κBNuclear Factor-kappa B
IκBαNuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha
MDAMalondialdehyde
GSHReduced Glutathione
GRGlutathione Reductase
GSTGlutathione-S-Transferase
SODSuperoxide Dismutase
CATCatalase
GPxGlutathione Peroxidase
AP-1Activator protein 1
C/EBPCCAAT/enhancer-binding protein
Akt1RAC-alpha serine/threonine-protein kinase

Preclinical Efficacy and Biological Activity Studies of Dma Cpptl

In Vitro Research Models for Compound Evaluation

In vitro studies have extensively evaluated the cytotoxic and anti-proliferative effects of CPPTL across a range of leukemia cell lines, including those exhibiting drug resistance.

CPPTL has shown significant cytotoxicity against various leukemia cell lines, including HL-60 (acute promyelocytic leukemia, APL), K562 (chronic myelogenous leukemia, CML), and KG1a (acute myeloid leukemia, AML) ctdbase.orgwikipedia.orggoogleapis.com. Notably, CPPTL exhibited greater specificity towards acute leukemia cell lines (HL-60 and KG1a) compared to chronic leukemia cell lines (K562) ctdbase.org.

Further investigations utilizing fifteen primary AML samples revealed that CPPTL, at a concentration of 5 μM, effectively eliminated over 70% of AML cells compared to a vehicle control ctdbase.orggoogleapis.com. Conversely, CPPTL did not induce significant cytotoxic effects on normal mononuclear cells (MNCs) isolated from human umbilical cord blood, indicating a degree of selective toxicity towards leukemic cells ctdbase.orggoogleapis.com.

Table 1: Cytotoxicity of CPPTL in Leukemia Cell Lines and Primary AML Samples

Cell Line / Sample TypeEffect at 5 μM (where applicable)Reference
HL-60 (APL)Significant cytotoxicity ctdbase.orgwikipedia.orggoogleapis.com
K562 (CML)Significant cytotoxicity ctdbase.orgwikipedia.orggoogleapis.com
KG1a (AML)Significant cytotoxicity ctdbase.orgwikipedia.orggoogleapis.com
Primary AML samples>70% cell elimination ctdbase.orggoogleapis.com
Normal MNCsNo significant cytotoxic effects ctdbase.orggoogleapis.com

CPPTL effectively inhibited the proliferation of leukemic cells and induced apoptosis in a dose-dependent manner ctdbase.orggoogleapis.com. Specifically, CPPTL was observed to induce apoptosis in KG1a cells and primary AML cells in a concentration-dependent fashion ctdbase.orggoogleapis.com. The mechanism underlying CPPTL-induced apoptosis involves the stimulation of reactive oxygen species (ROS) production ctdbase.orgwikipedia.orgmdpi.comnih.gov. The accumulation of these excessive ROS levels subsequently activates the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes mitochondrial damage, a critical event leading to apoptosis ctdbase.orgwikipedia.orgmdpi.comnih.gov.

CPPTL has also demonstrated activity against drug-resistant leukemia cell lines. It exhibited significant cytotoxicity against HL-60/ADR (adriamycin-resistant APL) and K562/ADR (adriamycin-resistant CML) cell lines ctdbase.orgwikipedia.orggoogleapis.com. Research indicated that CPPTL possessed a strong capacity to eliminate drug-resistant CML cells when compared to their sensitive counterparts, suggesting its potential to overcome drug resistance in chronic myelogenous leukemia ctdbase.org. The role of reactive oxygen species (ROS) is highlighted as a key factor in inducing apoptosis or cell death in drug-resistant cancer cells ctdbase.org.

In Vivo Research Models for Pharmacological Activity (Excluding Clinical Human Trials)

The in vivo pharmacological activity of DMA-CPPTL has been investigated using established preclinical models, demonstrating its efficacy in reducing leukemic burden and prolonging survival.

This compound, as the water-soluble prodrug of CPPTL, was utilized for in vivo studies to assess its anti-leukemic effects ctdbase.orgpitt.edu. In NOD/SCID mouse xenograft models, which involved the transplantation of primary human AML mononuclear cells (MNCs), this compound was shown to reduce the capacity of primary AML sample xenotransplantation ctdbase.orgpitt.edu. Treatment with this compound significantly prolonged the survival of these mice when compared to both vehicle control and the conventional chemotherapy drug adriamycin (ADR) ctdbase.orgpitt.edu.

A key measure of efficacy in these in vivo models was the assessment of leukemic cell engraftment. This compound treatment resulted in a lower percentage of CD45+ cell engraftment in the bone marrow of treated mice ctdbase.orgpitt.edu. Specifically, half of the mice treated with this compound exhibited low engraftment levels (below 5%), in stark contrast to the adriamycin-treated group, where almost all mice showed high engraftment levels (above 40%) ctdbase.orgpitt.edu. These findings collectively suggest that this compound effectively eliminated leukemic cells in vivo ctdbase.orgpitt.edu.

Table 2: Efficacy of this compound in NOD/SCID Mouse Xenograft Model

Treatment GroupSurvival Prolongation (vs. control)CD45+ Cell Engraftment LevelsPercentage of Mice with <5% EngraftmentReference
This compoundSignificantly prolongedLower50% ctdbase.orgpitt.edu
Adriamycin (ADR)Not substantially preventedHigh (>40%)Almost none ctdbase.orgpitt.edu
Vehicle ControlBaselineHigh- ctdbase.orgpitt.edu

Impact on Survival Curves in Experimental Animal Models

Preclinical studies utilizing NOD/SCID xenotransplantation mouse models have shown that this compound significantly prolongs the survival of mice engrafted with primary human AML mononuclear cells (MNCs) wikipedia.orgwikipedia.org. In these models, this compound treatment led to a notable improvement in survival compared to both vehicle control and adriamycin (ADR), a conventional chemotherapy drug wikipedia.orgwikipedia.org.

Furthermore, this compound treatment effectively reduced the engraftment of leukemic cells in the bone marrow of treated mice. While conventional chemotherapy with ADR did not substantially prevent the invasion of leukemic cells, the this compound treatment group exhibited lower levels of leukemic cell engraftment. Specifically, half of the mice treated with this compound showed very low levels of engraftment (<5%), in stark contrast to almost all ADR-treated mice, which exhibited high levels of engraftment (>40%) wikipedia.orgwikipedia.org. These findings suggest that this compound effectively eliminates leukemic cells in vivo and enhances the survival of AML model mice wikipedia.org.

Table 1: Leukemic Cell Engraftment Levels in NOD/SCID Mice

Treatment GroupPercentage of Mice with <5% EngraftmentPercentage of Mice with >40% Engraftment
This compound~50% wikipedia.orgwikipedia.orgNot specified (implied low)
Adriamycin (ADR)Not specified (implied low)~100% wikipedia.orgwikipedia.org
Vehicle ControlNot specifiedNot specified

Comparative Analysis with Related Compounds and Reference Agents in Preclinical Settings

This compound's development stems from the need to improve the solubility of its parent compound, CPPTL, which has weak water solubility wikipedia.orgwikipedia.org. CPPTL itself has demonstrated significant anti-leukemic effects in vitro, inhibiting proliferation and inducing apoptosis in a dose-dependent manner across common AML cell lines wikipedia.orgpitt.edu.

In comparative studies, this compound has shown superior efficacy in prolonging survival in AML mouse models when compared to adriamycin (ADR), a widely used chemotherapy drug wikipedia.orgwikipedia.org. Unlike ADR, which did not significantly prevent leukemic cell invasion, this compound treatment resulted in a substantial reduction in leukemic cell engraftment wikipedia.org.

CPPTL is structurally identified as a cyclopropyl (B3062369) analog of parthenolide (B1678480) wikipedia.orgnih.govuni-goettingen.de. Research indicates that CPPTL is more stable than parthenolide while maintaining comparable anti-leukemic activities against AML cell lines and AML stem cells uni-goettingen.de. This enhanced stability contributes to its potential as a therapeutic candidate. Furthermore, CPPTL exhibited greater specificity for AML cells compared to chronic myelogenous leukemia (CML) cells in in vitro assays and did not induce significant cytotoxic effects in normal human umbilical cord blood mononuclear cells wikipedia.orgpitt.edu.

Mechanisms of Overcoming Drug Resistance in Preclinical Leukemia Models

The primary mechanism through which CPPTL, and by extension its prodrug this compound, exerts its anti-leukemic effects involves the rapid stimulation of reactive oxygen species (ROS) generation within AML cells wikipedia.orgnih.govnih.gov. This accumulation of ROS subsequently activates the JNK pathway, leading to mitochondrial damage and ultimately inducing apoptosis in the leukemia cells wikipedia.orgnih.govnih.govnih.gov.

The ability of CPPTL to induce apoptosis via ROS generation and JNK pathway activation is particularly relevant in the context of drug resistance. While drug resistance in AML can arise from various mechanisms, including alterations in drug-resistant proteins, genetic mutations, miRNA changes, and aberrant signaling pathways, the induction of oxidative stress offers a distinct strategy. Notably, CPPTL has demonstrated a strong capacity to kill drug-resistant CML cells when compared to sensitive CML cells, suggesting its potential to overcome certain forms of drug resistance in leukemia wikipedia.org. This indicates that targeting ROS production and the subsequent activation of the JNK pathway may represent a promising approach to circumvent resistance mechanisms often encountered with conventional chemotherapeutics in acute myeloid leukemia wikipedia.orgnih.govnih.gov.

Structure Activity Relationships Sar and Analog Development of Cpptl and Dma Cpptl

Impact of Cyclopropyl (B3062369) Moiety on Biological Activity

The cyclopropyl moiety is a key structural modification in CPPTL, distinguishing it from its parent compound, parthenolide (B1678480). This alteration involves the replacement of the C4-C5 epoxide found in parthenolide with a cyclopropane (B1198618) ring thegoodscentscompany.com. This seemingly subtle change has a profound impact on the compound's pharmacokinetic profile. Specifically, this modification has been shown to significantly enhance the plasma half-life of the analogue. For instance, testing in mouse plasma revealed that the cyclopropyl analogue exhibited a plasma half-life (t1/2) of 13.9 hours, a substantial improvement compared to parthenolide's 1.6 hours thegoodscentscompany.com.

Role of the Dimethylamino Group in Prodrug Functionality

The incorporation of the dimethylamino group in DMA-CPPTL is a strategic modification designed to enhance the compound's prodrug functionality. This compound serves as a prodrug of CPPTL, primarily addressing the challenge of poor water solubility often associated with sesquiterpene lactones like parthenolide thegoodscentscompany.com.

This prodrug strategy is similar to that observed with dimethylaminoparthenolide (B10826480) (DMAPT), a prodrug of parthenolide, where the addition of a dimethylamine (B145610) group significantly improves water solubility and bioavailability thegoodscentscompany.com. In the context of this compound, this enhanced solubility and bioavailability are critical for effective systemic delivery and therapeutic efficacy in vivo. Studies have demonstrated that this compound decreased the burden of AML engraftment and prolonged survival in mouse models administered human primary AML cells, highlighting the success of this prodrug approach in improving drug delivery and therapeutic outcomes thegoodscentscompany.comreadthedocs.ionnlm.gov.

Design Principles for Novel Parthenolide Analogues and CPPTL Derivatives

The development of novel parthenolide analogues and CPPTL derivatives is guided by principles aimed at optimizing their pharmacological properties. Key objectives include improving activity, enhancing water solubility, increasing metabolic stability, and improving bioavailability thegoodscentscompany.com.

Research findings from total syntheses and structure-activity relationship studies of parthenolide analogues have provided critical insights. For example, it has been observed that the replacement of the lactone moiety with a lactam moiety can significantly decrease the anticancer activity, underscoring the importance of the lactone ring for biological function ctdbase.org. This suggests that while modifications can improve pharmacokinetic properties, the core structural elements responsible for the desired biological activity must be preserved or mimicked effectively. Future design efforts focus on maintaining the essential pharmacophore of parthenolide while introducing chemical handles that can be modified to improve drug-like properties.

Correlating Structural Modifications with Mechanistic Outcomes

The structural modifications in CPPTL and this compound are directly correlated with their mechanistic outcomes, particularly their ability to induce apoptosis in acute myeloid leukemia (AML) cells. CPPTL exerts its anti-leukemic effects by rapidly stimulating the production of reactive oxygen species (ROS), which subsequently activates the c-Jun N-terminal kinase (JNK) pathway thegoodscentscompany.comreadthedocs.ionnlm.gov. This activation of the ROS/JNK pathway leads to mitochondrial damage and ultimately promotes apoptosis in AML cells thegoodscentscompany.comreadthedocs.io.

The enhanced plasma half-life conferred by the cyclopropyl moiety in CPPTL, as compared to parthenolide, contributes to a more sustained exposure of the active compound to cancer cells in vivo, thereby potentially improving its therapeutic window and efficacy thegoodscentscompany.com. The prodrug functionality of the dimethylamino group in this compound directly translates to improved systemic delivery and bioavailability, allowing CPPTL to reach its target cells more effectively and initiate the ROS/JNK-mediated apoptotic pathway thegoodscentscompany.comreadthedocs.io. These correlations between specific structural changes and their impact on pharmacokinetics and mechanistic pathways are crucial for the rational design of more potent and effective anti-cancer agents.

Data Tables

CompoundKey Structural Modification (relative to Parthenolide)Impact on Property / ActivityReference
CPPTLC4-C5 epoxide replaced by cyclopropaneEnhanced plasma half-life (t1/2 = 13.9 hr vs. 1.6 hr for PTL in mouse plasma) thegoodscentscompany.com
This compoundAddition of dimethylamino groupImproved water solubility, enhanced bioavailability thegoodscentscompany.com
Parthenolide AnalogueLactone moiety replaced by lactam moietySignificantly decreased anticancer activity ctdbase.org

Analytical Methodologies in Dma Cpptl Research

Spectroscopic and Chromatographic Techniques for Compound Characterization (e.g., HPLC, NMR)

The foundational analysis of any new chemical entity involves confirming its purity and elucidating its precise chemical structure. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. protasis.comnih.gov

High-Performance Liquid Chromatography (HPLC): This technique is a powerful method used to separate complex mixtures into their individual components. protasis.comresearchgate.net In the context of DMA-CPPTL research, HPLC is used to purify the compound and to determine its purity level. By passing the compound through a column packed with a stationary phase, different components are separated based on their interactions with the packing material, allowing for the isolation of the desired molecule. protasis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled analytical tool for determining the detailed structure of small molecules. protasis.comnih.gov It works by observing the magnetic properties of atomic nuclei, providing information about the molecular structure, connectivity of atoms, and the 3D arrangement of the molecule. nih.gov The combination of HPLC to isolate the compound and NMR to determine its structure is a cornerstone of chemical characterization in drug discovery. nih.govresearchgate.net

TechniquePrinciple of OperationApplication in this compound Research
HPLC Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.• Purification of the synthesized compound. • Assessment of compound purity.
NMR Measures the interaction of atomic nuclei with an external magnetic field to provide detailed information about molecular structure.• Unambiguous structural elucidation of the compound. • Confirmation of chemical identity.

Cellular Assays for ROS Detection (e.g., Flow Cytometry, Fluorescence Microscopy)

A key aspect of understanding a compound's biological activity is its effect on cellular processes, such as the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, cause significant damage to cell structures, a state known as oxidative stress. nih.govbiomol.com

Fluorescence Microscopy: This imaging technique uses fluorescent probes, or fluorophores, to visualize the location and intensity of specific molecules within a cell. researchgate.net For ROS detection, cell-permeant dyes like 2',7'–dichlorofluorescein diacetate (DCFDA) are used. Inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2', 7'–dichlorofluorescin (DCF), allowing for the visualization of ROS production within cellular compartments.

TechniquePrinciple of OperationData Output
Fluorescence Microscopy Uses fluorescent dyes that emit light upon excitation to visualize the location and concentration of ROS within individual cells.Qualitative and semi-quantitative images showing the subcellular location of ROS.
Flow Cytometry Measures the fluorescence intensity of individual cells stained with ROS-sensitive probes as they flow past a laser.Quantitative, statistical data on ROS levels across a large population of cells. nih.gov

Molecular Biology Techniques for Pathway Analysis (e.g., Western Blotting for JNK Phosphorylation, Gene Expression Profiling)

To understand the specific molecular pathways affected by this compound, researchers utilize techniques that can probe changes in protein activity and gene expression.

Western Blotting for JNK Phosphorylation: Western blotting is a widely used technique to detect specific proteins in a sample. fujifilm.com In pathway analysis, it is crucial for examining post-translational modifications like phosphorylation, which often acts as an on/off switch for protein activity. nih.gov To investigate the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, Western blotting can be used with antibodies specific to the phosphorylated (active) form of JNK. researchgate.netresearchgate.net An increase in phosphorylated JNK following treatment would suggest that this compound activates this specific signaling cascade. nih.govresearchgate.net

Gene Expression Profiling: This approach, often performed using microarray technology, allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated. This provides a broad, unbiased view of the cellular response to the compound and can help identify the biological processes and pathways that are most affected. nih.govresearchgate.net

TechniqueTarget AnalyteInformation Gained
Western Blotting Specific proteins (e.g., total and phosphorylated JNK). researchgate.netChanges in the abundance and activation state (e.g., phosphorylation) of key signaling proteins. researchgate.net
Gene Expression Profiling Messenger RNA (mRNA).A global overview of changes in the transcription levels of thousands of genes in response to treatment. nih.gov

Apoptosis Detection Assays (e.g., Annexin V Staining, Caspase Activity Assays)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a common goal of anti-cancer therapies. Several assays are used to quantify the extent to which a compound like this compound induces apoptosis.

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. researchgate.net Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. thermofisher.com By staining cells with fluorescently labeled Annexin V and analyzing them via flow cytometry, researchers can identify and quantify the population of cells undergoing early apoptosis. researchgate.netnih.gov This can be combined with a viability dye like propidium iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). thermofisher.com

Caspase Activity Assays: Caspases are a family of protease enzymes that are the central executioners of apoptosis. nih.govmdpi.com Their activation occurs in a cascade, leading to the cleavage of key cellular proteins and the dismantling of the cell. Caspase activity can be measured using assays that detect the cleavage of a synthetic substrate linked to a fluorescent or colorimetric reporter. nih.govmdpi.com For instance, an assay for caspase-3, a key executioner caspase, can quantify its enzymatic activity in cell lysates, providing direct evidence that the apoptotic machinery has been activated. mdpi.comresearchgate.net

AssayApoptotic Event DetectedTypical Method of Analysis
Annexin V Staining Translocation of phosphatidylserine to the outer cell membrane (early apoptosis). nih.govFlow Cytometry, Fluorescence Microscopy. nih.gov
Caspase Activity Assay Enzymatic activity of key executioner proteins (e.g., Caspase-3) in the apoptotic cascade. nih.govSpectrophotometry, Fluorometry, Flow Cytometry. mdpi.com

In Vitro Cell Proliferation and Viability Assays (e.g., MTT assays)

A fundamental step in evaluating a potential therapeutic compound is to determine its effect on the growth and survival of cells, particularly cancer cells.

MTT Assay: The MTT assay is a colorimetric method used to assess cell viability and proliferation. abcam.comaltervista.org The principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. nih.govsci-hub.st The amount of formazan produced is directly proportional to the number of viable cells. abcam.com This allows researchers to determine the concentration at which a compound like this compound inhibits cell growth or induces cell death. researchgate.net The formazan crystals are dissolved, and the absorbance is measured with a spectrophotometer, providing a quantitative measure of cell viability. nih.govsci-hub.st

Compound ConcentrationAbsorbance (570 nm)% Cell Viability
Control (0 µM)1.25100%
1 µM1.1088%
5 µM0.8568%
10 µM0.6048%
25 µM0.3024%
50 µM0.1512%

In Vivo Monitoring Techniques for Disease Progression in Animal Models (e.g., Flow Cytometry for Engraftment Markers)

While in vitro assays are crucial, evaluating a compound's efficacy in a living organism is a critical step. Animal models, such as mice engrafted with human tumors, provide a more complex biological system to test therapeutic potential.

Flow Cytometry for Engraftment Markers: In preclinical models of diseases like leukemia, where human cancer cells are injected into immunodeficient mice, flow cytometry is a vital tool for monitoring disease progression and treatment response. nih.gov The human cancer cells can be engineered to express a fluorescent protein or can be identified using antibodies that specifically recognize human cell surface proteins (engraftment markers) that are not present on mouse cells. By periodically collecting blood or tissue samples from the animals, researchers can use flow cytometry to quantify the percentage of human cancer cells. nih.gov This allows for the objective measurement of tumor burden and provides a clear indication of whether a compound like this compound is effective at reducing or eliminating the cancer cells in an in vivo setting.


Advanced Theoretical and Computational Investigations

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as a novel compound, and its biological target, typically a protein. nih.govsamipubco.com These methods are fundamental in structure-based drug design. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. scispace.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. Scoring functions are then used to estimate the binding affinity for each pose, identifying the most likely binding mode.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. nih.govfrontiersin.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance in Drug Discovery
Binding Affinity (ΔG) The free energy change upon binding of a ligand to its target.Predicts the strength of the interaction; a lower value indicates a more stable complex.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Assesses the stability of the ligand's position in the binding site over the course of a simulation.
Interaction Fingerprints A representation of the key intermolecular interactions between the ligand and the protein.Identifies crucial amino acid residues involved in binding and helps in understanding the mechanism of action.

In Silico Analysis of Prodrug Activation and Biotransformation

In silico methods are increasingly used to predict how a prodrug—an inactive compound that is converted into an active drug within the body—is activated and metabolized. nih.govnih.gov These computational approaches can simulate the enzymatic and chemical transformations that a compound is likely to undergo, providing insights into its metabolic fate.

Computational tools can model the interaction of a prodrug with metabolic enzymes, such as cytochrome P450s, to predict the sites of metabolism and the resulting metabolites. nih.gov This is crucial for understanding the activation mechanism of a prodrug and for identifying any potentially toxic byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govmdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules. nih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set Preparation: A collection of compounds with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Computational Prediction of Cellular Pathway Perturbations

Computational methods can be employed to predict how a compound might affect cellular pathways. nih.gov By analyzing the compound's structure and its predicted interactions with various biological targets, it is possible to infer which signaling or metabolic pathways are likely to be modulated. nih.gov

Transcriptomic data, which provides a snapshot of the genes being expressed in a cell, can be integrated with computational models to predict the cellular response to a particular compound. nih.gov By comparing the gene expression changes induced by a new compound to those caused by known drugs or genetic perturbations, researchers can hypothesize about its mechanism of action and potential therapeutic effects. nih.gov

Future Research Directions and Translational Perspectives

Exploration of DMA-CPPTL's Mechanism in Other Disease Models (beyond AML)

While this compound has shown promise in AML, its underlying mechanism involving ROS generation and JNK pathway activation suggests broader applicability across various disease models. Parthenolide (B1678480) (PN) and its analogues, including dimethylaminoparthenolide (B10826480) (DMAPT), have been extensively studied for their antitumor properties in diverse cancer types beyond AML. These compounds inhibit prosurvival transcriptional factors such as NF-κB and STATs, and activate specific death pathways, including increased intracellular reactive oxygen species (ROS) production, which is a common feature in many malignancies. ctdbase.orgnih.govyoutube.com

Research indicates that parthenolide exhibits activity in a wide range of cancers, including breast cancer, prostate cancer, lung cancer, stomach cancer, colon cancer, and kidney cancer. bioregistry.io Specifically, DMAPT, a soluble analogue of parthenolide, has been shown to suppress prostate cancer growth in vivo. nih.gov Beyond oncology, parthenolide and its derivatives are also being explored for their anti-inflammatory properties, with historical uses in treating fever, arthritis, and migraine. nih.gov Furthermore, parthenolide derivatives are under investigation as potential antimalarial agents. readthedocs.io A particularly intriguing aspect for future research is the specific targeting of cancer stem cells by these compounds, which could address issues of drug resistance and relapse in various cancers. ctdbase.orgyoutube.com

Investigation of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Studies

Given the molecular diversity of AML and the limitations of single-drug administration, exploring combination strategies with this compound is a critical research direction. Parthenolide (PN) has demonstrated the ability to enhance the lethality of pan-histone deacetylase inhibitors in AML, effectively targeting leukemic progenitor cells. PN can also sensitize various human cancer cells to TNF-α-induced apoptosis, an effect that can be counteracted by JNK inhibitors, highlighting the importance of the JNK pathway in these synergistic effects. nih.gov

Parthenolide has been investigated in combination with a range of anticancer agents, including tubulin-directed agents, anthracyclines, antimetabolites, histone deacetylase inhibitors, mTOR inhibitors, and other inducers of reactive oxygen species (ROS). For instance, PN has shown synergistic effects when combined with arsenic trioxide in various hematological malignancies. Another notable example is the synergistic enhancement of PN's anti-leukemic activity in primary AML samples, including the stem cell fraction, when combined with vildagliptin, an inhibitor of dipeptidyl peptidase-4. These findings underscore the potential for this compound to be integrated into multi-modal therapeutic regimens to improve efficacy and overcome resistance.

Development of Advanced Delivery Systems for Enhanced Research Applications

A significant challenge for the clinical translation of parthenolide (PTL) and its derivatives, including this compound, has been their inherent limitations such as poor water solubility, low oral bioavailability, and relative instability under physiological conditions. While this compound was developed as a water-soluble prodrug to address some of these issues, even this derivative has required frequent oral dosing in animal studies to achieve therapeutic effects. ctdbase.orgreadthedocs.io

To overcome these pharmacokinetic drawbacks and enhance research applications, the development of advanced delivery systems is paramount. Nanoparticle delivery systems represent a promising strategy to improve solubility, increase bioavailability, and enable selective delivery of these compounds to target tissues. For example, the encapsulation of PTL into multi-stage vector (MSV) systems, comprising mPEG-PLA micelles within protective degradable porous silicon (pSi) particles and coated with E-selectin thioaptamer (ESTA), has been explored. This approach allows for targeted delivery of PTL to the bone marrow niche, demonstrating enhanced efficacy at significantly lower dosages and frequencies compared to the soluble chemical analog DMAPT. Continued research in this area could lead to more efficient and targeted delivery of this compound for both preclinical and eventual clinical applications.

Deeper Elucidation of Upstream Regulators of ROS/JNK Axis in Response to this compound

The core mechanism of this compound's action involves stimulating ROS production, which subsequently activates the JNK pathway, leading to apoptosis. ctdbase.org However, the precise upstream molecular events or specific proteins that initiate this rapid increase in ROS levels following CPPTL treatment remain largely unknown. ctdbase.org This represents a critical gap in the understanding of this compound's mechanism of action.

General knowledge suggests that mitochondria play a crucial role as a source of ROS, influencing cellular processes like apoptosis, cell cycle, and metabolism. ROS can also modulate signaling pathways by inactivating MAPK phosphatases. Future research should focus on identifying the immediate triggers of ROS generation in response to this compound, potentially through proteomic or transcriptomic analyses to pinpoint early cellular responses. Understanding these upstream regulators could reveal novel targets for enhancing the compound's efficacy or for developing more precise therapeutic interventions.

Identification of Novel Molecular Targets Beyond the ROS/JNK Pathway

While the ROS/JNK axis is a central mechanism, parthenolide (PN) and its analogues are recognized as "multitasking compounds" with diverse antitumor properties, suggesting that their effects extend beyond this single pathway. ctdbase.orgnih.govyoutube.com Parthenolide and its analogues are known to inhibit prosurvival transcriptional factors such as NF-κB and STATs. ctdbase.orgnih.govyoutube.com Additionally, PN has been shown to activate p53, a critical tumor suppressor.

Furthermore, PN can influence the extrinsic apoptotic pathway by modulating signal cascades downstream of death receptors like Apo1/Fas and TRAIL. nih.gov The electrophilic reactivity of the α-methylene-γ-lactone moiety present in parthenolide allows for the alkylation of various cellular proteins, implying a broad spectrum of potential molecular targets. Specific targets identified for parthenolide include direct interaction with IKK (IκB-kinase) and modification of the p50 and p65 NF-κB subunits, as well as blocking STAT3 phosphorylation. The precise role of JNK and p38 in cell death can vary depending on the cell type, the specific stimulus, and the crosstalk with other signaling pathways, indicating a complex network of interactions. nih.gov Future investigations should employ unbiased approaches, such as comprehensive target profiling and interactome studies, to uncover these additional molecular targets and pathways modulated by this compound.

Potential for Designing Next-Generation Parthenolide-Derived Analogs with Modified Mechanisms

The success of this compound as a prodrug of CPPTL, a parthenolide analogue, highlights the significant potential for designing next-generation derivatives with enhanced properties and modified mechanisms. Parthenolide (PN) and its analogues are considered promising candidates for cancer therapy due to their established biological activities. ctdbase.orgnih.govyoutube.com

Structural modifications are strongly recommended to improve the physicochemical properties, such as water solubility and bioavailability, and to enhance anticancer activity. bioregistry.io For instance, the cyclopropyl (B3062369) analogue CPPTL demonstrated an enhanced plasma half-life compared to the parent parthenolide, suggesting that specific structural changes can lead to improved pharmacokinetic profiles. readthedocs.io Researchers have successfully introduced methyl groups to improve water solubility, as seen with DMAPT. nih.gov Moreover, the synthesis of PN semicarbazone or thiosemicarbazone derivatives has resulted in compounds exhibiting greater cytotoxicity against human tumor cell lines than parthenolide itself. nih.gov Studies have also identified specific "hot spots" on the parthenolide scaffold, such as the C9 and C14 positions in its carbocyclic backbone, where modifications have led to analogs with significantly improved antileukemic potency while maintaining low toxicity to normal hematopoietic cells. The development of hybrid molecules, such as PTL-SAHA (histone deacetylase inhibitor) hybrids, has also been explored for their anti-AML effects. Future research can leverage these insights to rationally design and synthesize novel parthenolide-derived analogs by introducing more potent fragments or by modifying existing structures to achieve more precise anticancer therapy with tailored mechanisms of action. bioregistry.io

Q & A

Q. How is DMA-CPPTL synthesized and characterized for experimental use?

this compound is synthesized as a water-soluble prodrug of CPPTL, with detailed protocols outlined in Oncotarget (2017). The compound is dissolved in DMSO at 20 mM concentration and stored at –80°C for cellular experiments. Characterization includes purity validation via HPLC and structural confirmation using NMR spectroscopy. Researchers should ensure batch-to-batch consistency by replicating synthesis steps under controlled conditions .

Q. What in vitro and in vivo models are recommended to evaluate this compound’s anti-leukemic efficacy?

  • In vitro: Use AML cell lines (e.g., KG1a, HL-60) cultured in RPMI 1640 with 10% FBS. Dose-response curves (0.1–10 µM) and apoptosis assays (Annexin V/PI staining) are standard .
  • In vivo: NOD/SCID mouse models implanted with primary AML samples. Monitor survival time and CD45+ cell engraftment via flow cytometry. This compound is administered intravenously at 5–20 mg/kg, with vehicle controls for comparison .

Q. How are appropriate dosages determined for this compound in preclinical studies?

Dosages are optimized using IC50 values derived from proliferation assays (MTT/CellTiter-Glo). For in vivo studies, pharmacokinetic profiling assesses bioavailability and toxicity. Start with 5 mg/kg and escalate based on tolerability in murine models .

Advanced Research Questions

Q. What mechanisms underlie this compound’s specificity for AML over CML cell lines?

Mechanistic studies focus on ROS modulation and mitochondrial apoptosis pathways. Perform RNA-seq to identify AML-specific gene targets (e.g., BCL-2 family proteins) and validate via siRNA knockdown. Compare ROS levels (DCFDA assays) in AML vs. CML cells post-treatment .

Q. How should researchers address contradictory data on this compound’s efficacy across different AML subtypes?

  • Contradiction Analysis : Use stratified analysis by AML genetic subtypes (e.g., FLT3-ITD vs. NPM1-mutated). Employ meta-regression to identify confounding variables (e.g., primary sample heterogeneity) .
  • Validation : Replicate findings in patient-derived xenografts (PDX) and correlate with clinical metadata (e.g., cytogenetics) .

Q. What methodological strategies improve reproducibility in this compound studies?

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to document protocols and raw data. Share datasets via repositories like Zenodo .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and 95% confidence intervals .

Q. How can this compound be integrated into combination therapies for resistant AML?

Design synergistic studies using Chou-Talalay assays. Test combinations with venetoclax (BCL-2 inhibitor) or azacitidine. Monitor resistance markers (e.g., MDR1 expression) via qPCR and functional assays (drug-efflux pumps) .

Methodological Resources

  • Systematic Reviews : Use PICOT framework (Population: AML models; Intervention: this compound; Comparison: Standard chemotherapies; Outcome: Survival/apoptosis; Time: Acute vs. chronic exposure) .
  • Ethical Compliance : Adhere to institutional guidelines for primary sample use (e.g., IRB approval, informed consent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.